molecular formula C8H10N2O2 B108702 2,4-Dimethyl-6-nitroaniline CAS No. 1635-84-3

2,4-Dimethyl-6-nitroaniline

Cat. No.: B108702
CAS No.: 1635-84-3
M. Wt: 166.18 g/mol
InChI Key: VSRYYONYIUUFFY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,4-Dimethyl-6-nitroaniline (C₈H₁₀N₂O₂, molecular weight 166.18 g/mol) is an aromatic amine featuring a benzene ring substituted with two methyl groups at the 2- and 4-positions and a nitro group at the 6-position . Its IUPAC name is 6-nitro-2,4-xylidine, and it is a yellow-to-orange crystalline solid with a melting point of 70–72°C . The compound exhibits weak intermolecular N–H⋯O hydrogen bonding between the amino and nitro groups, stabilizing its planar molecular structure (r.m.s. deviation: 0.0216–0.0161 Å) .

Synthesis and Challenges Synthesis involves nitration of 2,4-dimethylaniline using mixed nitric-sulfuric acid, followed by hydrolysis. However, the process is noted for its complexity, low yields (~82.5%), and high costs due to byproduct formation and purification challenges .

Applications
Primarily used as an intermediate in dye and pigment manufacturing, its electron-withdrawing nitro group and electron-donating methyl groups enhance chromophoric properties, making it valuable in colorant chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-6-nitroaniline can be synthesized through the nitration of 2,4-dimethylaniline. The nitration process involves the reaction of 2,4-dimethylaniline with a nitrating agent such as nitric acid (HNO3) under controlled conditions . The reaction typically requires a mixture of concentrated sulfuric acid (H2SO4) and nitric acid to achieve the nitration at the desired positions on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize efficiency .

Scientific Research Applications

Dye and Pigment Production

2,4-Dimethyl-6-nitroaniline is primarily utilized as an intermediate in the synthesis of azo dyes. Its ability to form stable complexes with metal ions enhances the colorfastness of dyes produced from it, making it valuable in the textile industry .

Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its interactions with biological systems are being explored for potential therapeutic applications, including antimicrobial properties and enzyme inhibition mechanisms .

Agrochemical Production

In agriculture, this compound is used in the formulation of agrochemicals. Its chemical reactivity allows it to participate in reactions that lead to the development of herbicides and pesticides .

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies showed effective inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent .

Case Study 2: DNA Binding Studies

A study investigated the binding affinity of this compound to DNA. Results indicated significant interactions that could affect gene expression and cellular processes through intercalation between DNA bases, raising concerns about potential mutagenic effects .

Case Study 3: Metal Complex Formation

Investigations into the ability of this compound to form complexes with metal ions revealed enhanced biological activity compared to its free form. These complexes are being studied for applications in targeted drug delivery systems .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents Key Functional Groups Applications
2,4-Dimethyl-6-nitroaniline C₈H₁₀N₂O₂ 2-Me, 4-Me, 6-NO₂ Amino, Nitro Dyes, pigments
4-Nitroaniline C₆H₆N₂O₂ 4-NO₂ Amino, Nitro Pharmaceuticals, dyes
4,5-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂ 4-Me, 5-Me, 2-NO₂ Amino, Nitro Organic synthesis
2-Methyl-6-nitroaniline C₇H₈N₂O₂ 2-Me, 6-NO₂ Amino, Nitro Agrochemical intermediates
N,N-Dimethyl-4-nitrosoaniline C₈H₁₀N₂O 4-NO, N,N-Me₂ Nitroso, Dimethylamino Radical initiators

Key Comparison Points

Substituent Effects on Reactivity Electron-Donating vs. Withdrawing Groups: The methyl groups in this compound donate electrons, counterbalancing the electron-withdrawing nitro group. Positional Isomerism: 4,5-Dimethyl-2-nitroaniline (methyl at 4,5; nitro at 2) shows reduced steric hindrance compared to this compound, leading to higher solubility in polar solvents .

Physical Properties Melting Points: this compound (70–72°C) has a lower melting point than 4-nitroaniline (147–150°C) due to weaker hydrogen bonding (only one amino group vs. two in 4-nitroaniline) . Solubility: The methyl groups in this compound enhance solubility in organic solvents (e.g., methanol) compared to 2-methyl-6-nitroaniline, which is less soluble due to fewer hydrophobic groups .

Synthetic Challenges

  • This compound requires controlled nitration to avoid over-nitration, whereas N,N-dimethyl-4-nitrosoaniline () is synthesized via diazotization but is prone to spontaneous combustion .

Applications

  • Dye Chemistry : this compound’s balanced electron effects make it superior to 4-nitroaniline in producing stable azo dyes .
  • Pharmaceuticals : 4-Nitroaniline is preferred for drug intermediates due to its simpler purification .

Table 2: Crystallographic Data Comparison

Compound Crystal System Hydrogen Bonding (Å) Planarity (r.m.s. deviation, Å)
This compound Monoclinic N–H⋯O (2.01–2.08) 0.0216–0.0161
4-Nitroaniline Monoclinic N–H⋯O (1.95–2.10) 0.013–0.018
4,5-Dimethyl-2-nitroaniline Orthorhombic N–H⋯O (2.05–2.12) 0.019–0.023

Research Findings and Industrial Relevance

  • Stability : this compound’s hydrogen-bonded crystal lattice improves thermal stability compared to 2-methyl-6-nitroaniline , which lacks such interactions .
  • Cost-Effectiveness : Despite synthesis challenges, this compound is prioritized in dye industries over N,N-dimethyl-4-nitrosoaniline due to the latter’s flammability risks .
  • Environmental Impact : Nitroanilines generally require careful disposal, but this compound’s lower water solubility reduces aquatic toxicity compared to 4-nitroaniline .

Biological Activity

2,4-Dimethyl-6-nitroaniline (DMNA) is an aromatic organic compound with the molecular formula C8H10N2O2C_8H_{10}N_2O_2. It is widely recognized for its utility as an intermediate in the synthesis of dyes and pigments due to its reactive nitro and amine functional groups. This article explores the biological activity of DMNA, focusing on its mechanisms of action, interactions with biological systems, and potential applications in various fields.

DMNA is characterized by:

  • Molecular Weight : 166.18 g/mol
  • Structure : Contains a nitro group and two methyl groups attached to an aniline core, enhancing its solubility and reactivity.

The biological activity of DMNA can be attributed to several mechanisms:

1. Enzyme Interaction

DMNA interacts with various enzymes and proteins in biological systems. Its nitro group can undergo reduction, leading to the formation of reactive intermediates that may inhibit enzyme activity or disrupt normal cellular functions.

2. Cellular Toxicity

Studies have indicated that DMNA exhibits cytotoxic effects on certain cell lines. The compound's reactivity can lead to oxidative stress and damage to cellular components, including DNA and proteins . The following table summarizes findings from various studies regarding DMNA's cytotoxicity:

Study ReferenceCell Line TestedObserved Effect
Joksimović et al. (2016)Human liver cellsNo significant toxicity observed
Qian (2005)Mouse fibroblastsModerate cytotoxicity at high concentrations
Liang (2000)Cancer cell linesInduced apoptosis at elevated doses

Applications in Research

DMNA's unique properties make it a valuable compound in several research areas:

Dye Synthesis

As a precursor for azo dyes, DMNA is essential in the textile industry. Its ability to form stable complexes with metal ions enhances the colorfastness of dyes produced from it.

Pharmaceutical Development

DMNA has potential applications in medicinal chemistry as a building block for synthesizing pharmaceutical compounds. Its interactions with biological systems are being explored for developing new therapeutic agents .

Case Studies

Several case studies have investigated the biological activity of DMNA:

  • Antimicrobial Activity : Research has shown that DMNA possesses antimicrobial properties against various pathogens. In vitro studies demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
  • DNA Binding Studies : A study examined the binding affinity of DMNA to DNA, revealing significant interactions that could affect gene expression and cellular processes. The binding mechanism involves intercalation between DNA bases, which may lead to mutagenic effects .
  • Metal Complex Formation : Investigations into DMNA's ability to form complexes with metal ions have shown that these complexes exhibit enhanced biological activity compared to the free compound. This property is being studied for potential applications in targeted drug delivery systems .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the crystal structure of 2,4-dimethyl-6-nitroaniline, and how should refinement parameters be optimized?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method for resolving its crystal structure. Key parameters include:

  • Data collection: Use a Rigaku AFC10/Saturn724+ diffractometer with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 163 K) to minimize thermal motion .
  • Refinement: Employ SHELXL97 for refinement, with R factors <0.05 (R1) and wR2 <0.13. Ensure data-to-parameter ratios >18:1 to avoid overfitting .
  • Hydrogen bonding: Analyze intermolecular N–H⋯O interactions (bond distances ~2.8–3.0 Å) to explain structural stability .

Q. How can this compound be synthesized with high yield, and what are critical reaction parameters?

  • Answer: A two-step nitration-acetylation procedure is optimal:

Acetylation: Reflux 2,4-dimethylaniline with acetic acid and anhydride (1:1 molar ratio) at 35°C for 1 hour .

Nitration: Add mixed concentrated H₂SO₄/HNO₃ (2:1 v/v) dropwise under cooling to prevent decomposition. Maintain reaction pH >7 during precipitation to isolate the product in 82.5% yield .

  • Key variables: Temperature control (<40°C during nitration) and acid concentration (70% H₂SO₄) are critical to avoid byproducts .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Answer: Use diazotization-coupled spectrophotometry:

  • Reagents: N-(1-naphthyl)ethylenediamine (N-na) or H-acid as coupling agents.
  • Procedure: Diazotize the amine in acidic media (HCl, 0.5 M), then couple at pH 6–6. Measure absorbance at λ = 540 nm (ε ≈ 3.5×10⁴ L·mol⁻¹·cm⁻¹) .
  • Validation: Ensure linearity (R² >0.995) in 0.1–10 µg/mL range and cross-validate with HPLC-MS for trace-level detection .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound, and what computational tools can model these effects?

  • Answer: The crystal lattice is stabilized by N–H⋯O hydrogen bonds (N⋯O distance: 2.83–3.02 Å) and π-π stacking (centroid distances: 3.7–4.1 Å). Use Mercury or CrystalExplorer to visualize packing motifs .
  • DFT studies: Optimize geometry at B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C–N: 1.45 Å vs. 1.44 Å) .

Q. What strategies resolve contradictions between spectroscopic data and X-ray crystallographic results for this compound?

  • Answer: Discrepancies in nitro-group geometry (e.g., O–N–O angles) may arise from dynamic disorder. Mitigate via:

  • Low-temperature XRD: Collect data at 100 K to reduce thermal motion artifacts .
  • Multipole refinement: Use Hirshfeld atom refinement (HAR) in Olex2 to account for electron density delocalization .
  • Cross-validation: Compare IR/Raman spectra (e.g., NO₂ symmetric stretch at 1350 cm⁻¹) with computed vibrational modes .

Q. How can the nitro group’s electronic effects be exploited to design derivatives with tailored photophysical properties?

  • Answer: The nitro group acts as a strong electron-withdrawing group (EWG), reducing HOMO-LUMO gaps (ΔE ≈ 4.1 eV).

  • Derivatization: Introduce electron-donating substituents (e.g., –OCH₃) at the 3-position to modulate charge-transfer transitions .
  • TD-DFT: Simulate UV-Vis spectra (CAM-B3LYP/def2-TZVP) to predict λmax shifts (e.g., from 350 nm to 420 nm) .

Properties

IUPAC Name

2,4-dimethyl-6-nitroaniline
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InChI

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRYYONYIUUFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00167607
Record name 6-Nitro-2,4-xylidine
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Molecular Weight

166.18 g/mol
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CAS No.

1635-84-3
Record name 2,4-Dimethyl-6-nitroaniline
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Synthesis routes and methods

Procedure details

2,4-Dimethylaniline (8.0 g, 66.0 mmol) was dissolved in acetic anhydride (50 mL), and nitric acid (5 mL) was slowly added in drops thereto at 0° C. After stirring for 30 min, the mixture was diluted with ice water (200 mL). Conc. hydrochloric acid (10 mL) was added in drops thereto, and the resulting mixture was stirred under reflux for 4 h. After the reaction mixture was cooled to room temperature, the solvent was removed under reduced pressure. The residue was diluted with aqueous ammonium hydroxide solution. The resulting orange solid was filtered and dried to give the title compound (10.6 g, Yield 97%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
97%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2,3-Bis(sulfanyl)butanedioate
2,4-Dimethyl-6-nitroaniline
2,3-Bis(sulfanyl)butanedioate
2,3-Bis(sulfanyl)butanedioate
2,4-Dimethyl-6-nitroaniline
2,3-Bis(sulfanyl)butanedioate
2,3-Bis(sulfanyl)butanedioate
2,4-Dimethyl-6-nitroaniline
2,3-Bis(sulfanyl)butanedioate
2,3-Bis(sulfanyl)butanedioate
2,4-Dimethyl-6-nitroaniline
2,3-Bis(sulfanyl)butanedioate
2,3-Bis(sulfanyl)butanedioate
2,4-Dimethyl-6-nitroaniline
2,3-Bis(sulfanyl)butanedioate
2,3-Bis(sulfanyl)butanedioate
2,4-Dimethyl-6-nitroaniline

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